molecular formula C10H10O3 B11753157 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B11753157
M. Wt: 178.18 g/mol
InChI Key: SLNRMGNORCQXNW-UHFFFAOYSA-N
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Description

8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a chemical compound belonging to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and are often used as core structures in the synthesis of various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with an appropriate epoxide in the presence of a base, leading to the formation of the benzoxepine ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzoxepines, depending on the specific reagents and conditions used .

Scientific Research Applications

8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzoxepine ring structure allows for interactions with enzymes and receptors, modulating their function and leading to various biological effects .

Properties

IUPAC Name

8-hydroxy-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNRMGNORCQXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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